D-Amethopterin

Beschreibung

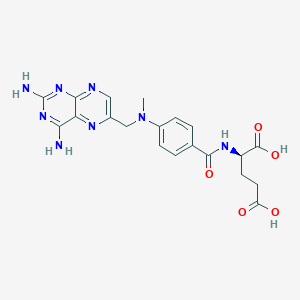

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOZXECLQNJBKD-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317276 | |

| Record name | D-Methotrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51865-79-3 | |

| Record name | D-Methotrexate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51865-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Amethopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Methotrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-N-(2,4-diamino-6-pteridinyl(dimethylamino)benzoyl)glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12798130R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of D-Amethopterin (Methotrexate)

Prepared by: Gemini, Senior Application Scientist

Foreword: The Rationale of Purity in Antifolate Synthesis

D-Amethopterin, known pharmaceutically as Methotrexate (MTX), stands as a cornerstone therapeutic agent, functioning as an antimetabolist and antifolate drug.[][2] First synthesized in 1947, its primary mechanism involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides required for DNA and RNA production.[3][2] This action preferentially targets rapidly dividing cells, making MTX a potent agent in the treatment of various cancers and a valuable immunomodulator for autoimmune diseases like rheumatoid arthritis.[3][4]

The therapeutic efficacy and safety of Methotrexate are inextricably linked to its chemical purity. The presence of process-related impurities, unreacted intermediates, or degradation products can significantly alter the drug's pharmacological profile and introduce toxicity.[][5][6] It is also crucial to note that the biological activity resides almost exclusively in the L-glutamic acid-containing stereoisomer (L-Methotrexate), with the D-form being substantially less active.[7][8] This guide, therefore, presents a detailed examination of the synthetic pathways and rigorous purification strategies essential for producing high-purity this compound, tailored for researchers and professionals in drug development.

Retrosynthetic Strategy: Deconstructing the Methotrexate Molecule

A logical approach to the synthesis of Methotrexate begins with a retrosynthetic analysis, which deconstructs the target molecule into readily available or synthetically accessible precursors. The structure of Methotrexate can be dissected into two primary building blocks: a pteridine core and a glutamic acid-derived side chain.

Figure 1: Retrosynthetic analysis of Methotrexate.

This analysis reveals two key intermediates required for the final coupling:

-

2,4-Diamino-6-bromomethylpteridine : The reactive pteridine core.

-

N-(p-(methylamino)benzoyl)-L-glutamic acid : The side chain that imparts crucial biological interactions and solubility characteristics.

Synthesis of Key Intermediates

The successful synthesis of high-purity Methotrexate hinges on the efficient preparation of its core components.

Preparation of the Pteridine Core

The construction of the pteridine ring system is a critical phase. A common and effective route involves the condensation of a pyrimidine derivative with a three-carbon electrophile.

Workflow: Synthesis of 2,4-Diamino-6-bromomethylpteridine

-

Ring Formation : The synthesis typically starts with 2,4,5,6-tetraaminopyrimidine, often used as a sulfate or hydrochloride salt.[6][9] This is condensed with a three-carbon aldehyde or ketone, such as 2,3-dibromopropionaldehyde, to form the pteridine ring.[10]

-

pH Control : Maintaining strict pH control during this cyclization is paramount. A pH range of 5.5 ± 0.2 is often employed to preferentially favor the formation of the desired 2,4-diamino-6-hydroxymethylpteridine intermediate when using reagents like dihydroxyacetone.[9][11] This minimizes the formation of isomers and other by-products.

-

Halogenation : The resulting 6-hydroxymethylpteridine is then converted to a more reactive intermediate, typically 2,4-diamino-6-bromomethylpteridine. This is achieved by treating the alcohol with a brominating agent, such as triphenyldibromophosphorane in the presence of hydrobromic acid.[9][11]

Synthesis of the N-(p-(methylamino)benzoyl)-L-glutamic acid Side Chain

This component is prepared through a standard peptide coupling reaction.

Workflow: Side Chain Synthesis

-

Starting Materials : The synthesis begins with p-methylaminobenzoic acid and L-glutamic acid.

-

Protecting Groups : To prevent unwanted side reactions, particularly self-coupling of glutamic acid, its carboxylic acid groups are often protected as esters (e.g., diethyl esters).[9] Similarly, the amino group of p-methylaminobenzoic acid can be temporarily protected, for instance, as a trifluoroacetyl amide.[9][12]

-

Coupling Reaction : The protected p-methylaminobenzoic acid is activated and then reacted with the protected L-glutamic acid to form an amide bond.

-

Deprotection : The protecting groups are subsequently removed under controlled conditions to yield the final side chain, N-(p-(methylamino)benzoyl)-L-glutamic acid.[9]

The Final Condensation: Assembling Methotrexate

The final step is the covalent linkage of the pteridine core with the glutamic acid side chain. This is an alkylation reaction where the amino group of the side chain displaces the bromine atom on the pteridine ring.

Step-by-Step Protocol for Condensation:

-

Reaction Setup : The 2,4-diamino-6-bromomethylpteridine hydrobromide is reacted with N-(p-(methylamino)benzoyl)-L-glutamic acid.[10]

-

Solvent and Base : The reaction is conducted in a suitable polar solvent, and a base is added to neutralize the hydrobromide salt and facilitate the nucleophilic attack.

-

Temperature and pH Control : Careful control of temperature and pH is crucial to maximize the yield of the desired product and prevent the formation of impurities.[6] One-pot synthesis methods have been developed where all starting materials are reacted in a single vessel, simplifying the operation.[6][13]

Purification: Achieving Pharmaceutical-Grade Purity

The crude Methotrexate obtained from the synthesis is a mixture containing the desired product, unreacted starting materials, and various side-products. A multi-step purification process is essential to achieve the high purity (>98%) required for pharmaceutical applications.[14]

Figure 2: General workflow for the purification of Methotrexate.

Purification via Crystallization

Crystallization is a powerful technique for purifying Methotrexate, often exploiting the differential solubility of its free acid and salt forms.

-

Principle of Solubility : Methotrexate and its metabolites are poorly soluble in acidic urine (pH < 7.0), which can lead to crystallization in the renal tubules and cause nephrotoxicity.[15][16][17] This property is leveraged during purification. An increase in pH from 6.0 to 7.0 can increase its solubility by five- to eightfold.[16]

Step-by-Step Crystallization Protocol:

-

Initial Isolation : The crude product can be precipitated from the reaction mixture by adjusting the pH to around 4.0, where Methotrexate is least soluble.[14]

-

Disodium Salt Formation : A highly effective purification step involves converting the crude Methotrexate into its disodium salt. The crude material is dissolved in water by adding sodium hydroxide to a pH of about 10.[14]

-

Selective Precipitation of Impurities : A small amount of an organic solvent like acetone or ethanol is added to the aqueous solution of the disodium salt. This causes tarry by-products and other less polar impurities to precipitate out, which are then removed by filtration.[14]

-

Crystallization of Disodium Methotrexate : Further addition of the organic solvent (to 75-88 vol%) to the filtrate causes the highly pure disodium methotrexate to crystallize.[14]

-

Conversion back to Free Acid : The isolated disodium salt is redissolved in water, and the pH is carefully lowered to ~4.0 with an acid (e.g., sulfuric acid) to precipitate the high-purity Methotrexate free acid, which is then isolated by filtration and dried.[14]

Chromatographic Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for assessing the purity of Methotrexate and for identifying and quantifying impurities.[5][18]

-

Methodology : Reversed-phase HPLC using a C18 column is the most common method.[5][19] A mobile phase consisting of a phosphate buffer and an organic solvent (like acetonitrile) allows for the separation of Methotrexate from its impurities based on differences in hydrophobicity.[5]

Table 1: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition | Rationale / Reference |

| Column | C18, 5 µm (e.g., 250 x 4.6 mm) | Standard for reversed-phase separation of small molecules.[] |

| Mobile Phase A | 20 mmol/L Sodium Dihydrogen Phosphate (pH 3.0) | Buffered aqueous phase to control ionization and peak shape.[19] |

| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds.[19] |

| Elution | Gradient | Allows for the separation of compounds with a wide range of polarities.[] |

| Flow Rate | Typically 1.0 - 2.2 mL/min | Optimized for good separation and reasonable run times.[19] |

| Detection | UV at ~305 nm | Methotrexate has a strong UV absorbance at this wavelength.[][18] |

| Column Temp. | 30°C | Ensures reproducible retention times.[] |

Common impurities that must be monitored include unreacted precursors like 4-amino-N10-methylpteroic acid (Impurity E) and degradation products such as 7-hydroxy-methotrexate.[][6] For preparative-scale purification, larger columns with the same stationary phase are used to isolate highly pure fractions of the drug.

Characterization and Quality Control

The final product must be rigorously characterized to confirm its identity and purity.

-

Structural Confirmation : Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm that the chemical structure of the synthesized compound is indeed Methotrexate.[4][12][20]

-

Purity Assessment : As detailed above, HPLC is the primary method for determining purity. The purity is typically calculated by comparing the peak area of Methotrexate to the total area of all peaks in the chromatogram.[5]

Conclusion

The synthesis and purification of this compound are multi-step processes that demand precise control over reaction conditions and rigorous purification protocols. The causality behind each step—from pH control in ring formation to the strategic use of salt crystallization—is rooted in fundamental chemical principles designed to maximize yield and, most importantly, purity. For drug development professionals, a thorough understanding of these processes is critical for ensuring the production of a safe and effective therapeutic agent. The methods described herein, grounded in established literature and patents, provide a robust framework for achieving the high standards required for pharmaceutical-grade Methotrexate.

References

-

Bajaj, N. S., et al. (2018). A convenient synthetic method is described for the preparation of peptide-methotrexate (MTX) conjugates... PubMed. [Link]

-

Rosowsky, A., et al. (1981). Synthesis of monoamides of methotrexate from L-glutamic acid monoamide t-butyl esters. Royal Society of Chemistry. [Link]

-

Gpatindia. (2020). METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ. Gpatindia. [Link]

- Balwant, S. G., et al. (1983). Process for the preparation of high purity methotrexate and derivatives thereof.

-

Wu, C. S., et al. (2014). Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography. Chinese Chemical Letters. [Link]

-

Piper, J. R., et al. (1982). A synthetic approach to poly-gamma-glutamyl analogs of methotrexate. PubMed. [Link]

-

Medscape. (2025). What medications can cause acute kidney injury due to crystallization tubulopathies? Medscape. [Link]

-

Howard, S. C., et al. (2024). Methotrexate. StatPearls - NCBI Bookshelf. [Link]

-

Howard, S. C., et al. (2016). Preventing and Managing Toxicities of High-Dose Methotrexate. The Oncologist - PMC. [Link]

-

Nikam, A. D., et al. (2022). Different Analytical Methodology for The Analysis of Methotrexate. ResearchGate. [Link]

-

Nemat, A., et al. (2020). A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. Allied Academies. [Link]

-

Ferreira, D. S., et al. (2021). Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. MDPI. [Link]

-

Karimi-Jashni, A., et al. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. PubMed Central. [Link]

-

Unknown Author. (n.d.). methotrexate:hemically known as N424diamino-6 Pride. SIPO. [Link]

- Chaykovsky, M., et al. (1978). Synthesis of methotrexate.

- Chaykovsky, M., et al. (1978). Synthesis of methotrexate.

-

Grnway. (n.d.). High Purity 4-Amino-4-deoxy-N-10-methylpteroic Acid CAS 19741-14-1 for Pharmaceutical Applications. Grnway. [Link]

-

Perazella, M. A., et al. (2020). Acute Methotrexate-Induced Crystal Nephropathy. ResearchGate. [Link]

-

Gerna, M., et al. (2001). Separation methods for methotrexate, its structural analogues and metabolites. ResearchGate. [Link]

-

ResearchGate. (2020). Synthesis of MTX by the reaction between metal salt of p-(N-methyl). ResearchGate. [Link]

- Fuchs, V., et al. (1980). Process for the production of methotrexate.

-

Ferreira, R. J., et al. (2021). Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells. Royal Society of Chemistry - PMC. [Link]

- Unknown Author. (2018). A kind of purifying process of methotrexate (MTX) salt.

-

ResearchGate. (2020). Methotrexate crystalline-induced kidney injury. ResearchGate. [Link]

-

Adib, Z., et al. (2022). Synthesis, Characterization, and Cytotoxicity Evaluation of Methotrexate-Polyethylene Glycol-Glutamic Acid Nanoconjugate. Brieflands. [Link]

-

G-Biosciences. (n.d.). Immobilized Methotrexate for dihydrofolate reductase purification. G-Biosciences. [Link]

-

Gapski, G. R., et al. (1975). Synthesis of a fluorescent derivative of amethopterin. PubMed. [Link]

-

Rosowsky, A., et al. (1980). Methotrexate analogs. 6. Replacement of glutamic acid by various amino acid esters and amines. PubMed. [Link]

-

Global Substance Registration System. (n.d.). 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID. GSRS. [Link]

-

Unknown Author. (n.d.). Synthesis of 4-O-(4-Amino-4-deoxy-β-D-xylopyranosyl)paromomycin.... PMC - NIH. [Link]

-

Sharma, A., et al. (2023). A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry.... NIH. [Link]

-

Nikam, A. D., et al. (2022). Different Analytical Methodology for The Analysis of Methotrexate. IJPQA. [Link]

-

Gapski, G. R., et al. (1975). Synthesis of a fluorescent derivative of amethopterin. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride. PubChem. [Link]

-

Proteopedia. (2017). Methotrexate. Proteopedia. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

- Taylor, E. C., et al. (2005). Process for synthesizing l-y-methylene glutamic acid and analogs.

Sources

- 2. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]

- 8. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 9. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 10. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 12. Synthesis of monoamides of methotrexate from L-glutamic acid monoamide t-butyl esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. sincerechemical.com [sincerechemical.com]

- 14. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]

- 15. droracle.ai [droracle.ai]

- 16. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]

- 20. sincerechemical.com [sincerechemical.com]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of D-Amethopterin in Preclinical Models

This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for evaluating the pharmacokinetics and bioavailability of D-Amethopterin (the D-isomer of methotrexate) in preclinical models. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Significance of Stereoselectivity in Amethopterin Pharmacokinetics

Amethopterin, commercially known as methotrexate, is a cornerstone antifolate agent in chemotherapy and immunology.[1][2] It exists as two stereoisomers: the pharmacologically active L-amethopterin (L-methotrexate) and its enantiomer, this compound. While L-methotrexate is the therapeutically utilized form, the presence of this compound as an impurity or a reference marker in studies necessitates a thorough understanding of its pharmacokinetic profile.[3] The three-dimensional structure of a drug molecule can significantly influence its interaction with biological systems, leading to stereoselective absorption, distribution, metabolism, and excretion (ADME). This guide will delve into the preclinical evaluation of this compound's pharmacokinetics, highlighting the critical role of stereochemistry in its disposition.

Unraveling the ADME Profile of this compound: A Preclinical Perspective

Direct and extensive preclinical pharmacokinetic data for this compound is notably scarce in publicly available literature. However, valuable insights can be gleaned from studies that have utilized the D-isomer as a tool to investigate the pharmacokinetics of the L-isomer, as well as from our broader understanding of methotrexate's disposition.

Absorption and Bioavailability

Oral absorption of methotrexate is known to be variable and can be influenced by dose and food.[4][5][6] A pivotal human study by Hendel and Brodthagen (1984) demonstrated that the oral absorption of D-methotrexate is exceptionally low, with less than 3% of an administered dose being recovered in the urine over 24 hours.[3] This suggests that this compound has a very poor oral bioavailability. This is likely attributable to stereoselective transport mechanisms in the gastrointestinal tract. The primary transporters responsible for methotrexate absorption, such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), may exhibit a strong preference for the L-isomer.[7][8]

Causality Behind Experimental Choices: To definitively determine the oral bioavailability of this compound in a preclinical model, a crossover study design is optimal.[9] This involves administering the same dose of the compound intravenously (IV) and orally (PO) to the same group of animals with a suitable washout period between doses. The IV route serves as the 100% bioavailable reference, allowing for the calculation of the absolute oral bioavailability (F%).

Distribution

Following absorption, a drug's distribution to various tissues is governed by its physicochemical properties and its interaction with plasma proteins and transporters. L-methotrexate is approximately 50% bound to plasma proteins, primarily albumin.[10][11] It distributes to a steady-state volume of 0.4 to 0.8 L/kg in humans.[4] While specific data for this compound is unavailable, it is reasonable to hypothesize a similar extent of plasma protein binding due to the shared core structure. However, tissue distribution could differ significantly if uptake transporters in various organs exhibit stereoselectivity.

Metabolism

The primary metabolic pathway for L-methotrexate is the oxidation to 7-hydroxymethotrexate, a reaction catalyzed by aldehyde oxidase in the liver.[12][13][14][15] There is evidence to suggest that this metabolic process may be stereoselective. Studies on the metabolism of racemic methotrexate have been conducted, though detailed kinetic comparisons of the individual enantiomers are not extensively reported in preclinical models.[12] Another metabolic route involves the formation of polyglutamated derivatives within cells, a process that is crucial for the therapeutic effect of L-methotrexate.[4][7] The stereoselectivity of folylpolyglutamate synthetase, the enzyme responsible for this process, would be a key determinant of the intracellular accumulation and potential activity of this compound.

Excretion

Renal excretion is the primary route of elimination for L-methotrexate.[4] The study by Hendel and Brodthagen (1984) revealed that the renal elimination rate of D-methotrexate is nearly identical to that of L-methotrexate in humans.[3] This suggests that the processes of glomerular filtration and active tubular secretion for methotrexate may not be highly stereoselective. However, the same study indicated a significant biliary excretion of D-methotrexate, which, coupled with its poor intestinal reabsorption, leads to its use as a marker for studying the enterohepatic circulation of the L-isomer.[3][16][17][18]

Experimental Protocols for Preclinical Pharmacokinetic Evaluation

The following protocols provide a robust framework for conducting pharmacokinetic studies of this compound in rodent models. These protocols are designed to be self-validating by including appropriate controls and comprehensive sampling.

General Animal Handling and Husbandry

-

Species: Wistar or Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used for pharmacokinetic studies.[19][20]

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

-

Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, unless fasting is required for the study.[9]

-

Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.[21]

Protocol for Intravenous (IV) Administration and Blood Sampling in Rats

This protocol is designed to determine the fundamental pharmacokinetic parameters of this compound, such as clearance, volume of distribution, and elimination half-life.

Step-by-Step Methodology:

-

Dose Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline, pH adjusted to ~7.4). The concentration should be calculated to deliver the desired dose in a small volume (e.g., 1 mL/kg).

-

Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Catheterization (Optional but Recommended): For serial blood sampling from a single animal, surgically implant a catheter into the jugular or femoral vein for blood collection and another in the contralateral vein for drug administration. This refines the procedure by minimizing stress from repeated venipuncture.

-

Dose Administration: Administer the this compound solution as an IV bolus injection via the tail vein or a catheterized vein. Record the exact time of administration.

-

Blood Sampling: Collect blood samples (approximately 100-150 µL) at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.[9][11]

-

Sample Processing: Immediately transfer the blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.[22]

-

Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

Protocol for Oral Gavage (PO) Administration and Bioavailability Assessment in Rats

This protocol is used to determine the oral bioavailability of this compound.

Step-by-Step Methodology:

-

Dose Preparation: Prepare a solution or a stable suspension of this compound in a suitable oral vehicle (e.g., water, 0.5% methylcellulose).

-

Animal Preparation: Fast the rats overnight (approximately 12-16 hours) before dosing to minimize variability in gastrointestinal absorption. Water should be provided ad libitum.

-

Dose Administration: Administer the this compound formulation directly into the stomach using a ball-tipped oral gavage needle. The volume should typically not exceed 10 mL/kg. Record the exact time of administration.

-

Blood Sampling and Processing: Follow the same blood sampling, processing, and storage procedures as described in the IV protocol (Section 3.2).

Protocol for Subcutaneous (SC) Administration in Mice

This protocol is suitable for assessing the pharmacokinetics of this compound following subcutaneous delivery.

Step-by-Step Methodology:

-

Dose Preparation: Prepare a sterile, isotonic solution of this compound.

-

Animal Restraint: Manually restrain the mouse, ensuring a firm but gentle grip to expose the dorsal side.

-

Injection: Lift a fold of skin in the mid-scapular region to form a "tent". Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.[5]

-

Dose Administration: Gently aspirate to ensure a blood vessel has not been entered, then inject the dose solution. The injection volume should not exceed 5-10 mL/kg.[5]

-

Blood Sampling: Blood samples can be collected via the submandibular or saphenous vein for serial sampling, or via cardiac puncture for a terminal sample.[22][23] A sparse sampling study design may be necessary for mice to avoid excessive blood withdrawal from a single animal.

-

Sample Processing and Storage: Follow the procedures outlined in the IV protocol (Section 3.2).

Bioanalytical Methodology: Chiral Separation and Quantification

Accurate quantification of this compound in biological matrices is paramount for reliable pharmacokinetic analysis. Due to the potential presence of the L-isomer, a stereoselective analytical method is essential.

Sample Preparation

-

Protein Precipitation: This is a common and straightforward method for removing proteins from plasma samples. It typically involves adding a cold organic solvent, such as acetonitrile or methanol (often containing an internal standard), to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[24]

-

Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract and can be used to concentrate the analyte. Various SPE sorbents can be employed depending on the physicochemical properties of amethopterin.

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases to separate it from interfering substances.

Analytical Techniques

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids.[24][25][26][27]

-

Chiral Chromatography: To separate D- and L-amethopterin, a chiral stationary phase (CSP) is required. Several commercially available chiral columns, such as those based on cyclodextrins or proteins, have been shown to be effective for the enantiomeric separation of methotrexate.[28]

-

LC-MS/MS Conditions:

-

Mobile Phase: A typical mobile phase for the analysis of methotrexate consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for methotrexate.

-

Mass Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled analog) are monitored in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.[26]

-

Data Presentation and Analysis

Pharmacokinetic Parameters

The plasma concentration-time data obtained from the preclinical studies are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC (0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |

| AUC (0-inf) | Area under the plasma concentration-time curve extrapolated to infinity |

| t1/2 | Elimination half-life |

| CL | Total body clearance |

| Vd | Volume of distribution |

| F% | Absolute bioavailability (for oral administration) |

Comparative Pharmacokinetic Data

Due to the limited availability of preclinical data for this compound, the following table presents the known human data for this compound alongside typical preclinical data for L-methotrexate for comparative context.

| Parameter | This compound (Human, 10 mg dose)[3] | L-Methotrexate (Rat, various doses)[19][29] |

| Oral Bioavailability (F%) | < 3% | Variable, dose-dependent |

| Renal Elimination | Nearly identical to L-isomer | Primary route of elimination |

| Biliary Excretion | Significant | Occurs, subject to enterohepatic circulation |

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex workflows and biological processes. The following diagrams are generated using Graphviz (DOT language) to provide clear visual representations.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Workflow of a preclinical pharmacokinetic study.

Key Transporters and Metabolic Pathways for Amethopterin

Sources

- 1. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and organ distribution of methotrexate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Entero-hepatic cycling of methotrexate estimated by use of the D-isomer as a reference marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methotrexate influx via folate transporters into alveolar epithelial cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Simultaneous Binding of Folic Acid and Methotrexate to Human Serum Albumin: Insights into the Structural Changes of Protein and the Location and Competitive Displacement of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Aldehyde oxidase-catalysed oxidation of methotrexate in the liver of guinea-pig, rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interspecies Differences in the Metabolism of Methotrexate: An Insight into the Active Site Differences between Human and Rabbit Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 16. Enterohepatic circulation of methotrexate in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The enterohepatic circulation of methotrexate in vivo: inhibition by bile salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitory effect of unconjugated bile acids on the enterohepatic circulation of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. unmc.edu [unmc.edu]

- 21. mcgill.ca [mcgill.ca]

- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. einsteinmed.edu [einsteinmed.edu]

- 24. dovepress.com [dovepress.com]

- 25. files01.core.ac.uk [files01.core.ac.uk]

- 26. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 27. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Methotrexate determination in pharmaceuticals by enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The increasing doses of methotrexate pharmacokinetics after intravenous administration in rats – model selection | Vojnosanitetski pregled [aseestant.ceon.rs]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of D-Amethopterin in Cancer Cell Lines

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Amethopterin, more commonly known as Methotrexate (MTX), remains a cornerstone of chemotherapeutic regimens for a variety of malignancies. Its efficacy is critically dependent on its transport into and retention within cancer cells, followed by its metabolic activation. This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and metabolism of MTX in cancer cell lines. We will delve into the key transport systems, the enzymatic processes of polyglutamylation and hydrolysis, and the development of resistance. Furthermore, this guide will present detailed, field-proven protocols for the accurate quantification of MTX and its metabolites, offering a valuable resource for researchers in oncology and drug development.

Introduction: The Central Role of Cellular Pharmacokinetics in Methotrexate Efficacy

Methotrexate, a folate antagonist, exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition leads to the depletion of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, thereby arresting DNA synthesis and cell proliferation.[1][2][3] However, the journey of MTX from the extracellular space to its intracellular target is a complex and highly regulated process. The therapeutic success of MTX is not solely dependent on its intrinsic inhibitory activity against DHFR but is profoundly influenced by its cellular pharmacokinetics: uptake, intracellular retention, and metabolic conversion. Understanding these processes at a molecular level is paramount for optimizing MTX therapy, overcoming drug resistance, and developing novel antifolate agents.

Cellular Uptake: A Multi-Transporter System

The entry of MTX into cancer cells is primarily mediated by a sophisticated network of membrane transporters. The expression and activity of these transporters can vary significantly among different cancer cell types, influencing their sensitivity to the drug.

The Reduced Folate Carrier (RFC)

The primary route for MTX entry into most cancer cells at physiological pH is the Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene.[1][2][4][5] RFC is a bidirectional anion exchanger that transports MTX and reduced folates into the cell.[5] The affinity of RFC for MTX is a key determinant of cellular uptake and, consequently, drug sensitivity.[1]

Proton-Coupled Folate Transporter (PCFT)

In the acidic microenvironment often characteristic of solid tumors, the Proton-Coupled Folate Transporter (PCFT) plays a significant role in MTX uptake.[6] PCFT operates optimally at a lower pH and utilizes a proton gradient to drive the transport of MTX across the cell membrane.[6]

Folate Receptors (FRs)

Folate receptors, particularly FR-α, are high-affinity, membrane-bound proteins that mediate the uptake of folates and some antifolates via endocytosis.[2][7][8] While the affinity of FRs for MTX is generally lower than for folic acid, their overexpression in certain cancers, such as ovarian and some breast cancers, can contribute to MTX internalization.[8]

Diagram: Cellular Uptake Pathways of Methotrexate

Caption: Major transport systems for Methotrexate uptake into cancer cells.

Intracellular Metabolism: The Key to Retention and Enhanced Activity

Once inside the cell, MTX undergoes a crucial metabolic transformation known as polyglutamylation. This process is essential for the long-term retention of the drug and significantly enhances its therapeutic efficacy.

Polyglutamylation by Folylpolyglutamate Synthetase (FPGS)

The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of glutamate residues to the γ-carboxyl group of MTX.[1][2][4][9] This process converts MTX into methotrexate polyglutamates (MTX-PGs), which are larger and more negatively charged molecules.[10]

The significance of polyglutamylation is twofold:

-

Intracellular Trapping: MTX-PGs are poor substrates for efflux transporters, leading to their accumulation and prolonged retention within the cell.[11][12] This sustained intracellular concentration is critical for maintaining the inhibition of target enzymes.

-

Enhanced Enzyme Inhibition: MTX-PGs are more potent inhibitors of not only DHFR but also other key enzymes in the folate pathway, such as thymidylate synthase (TS) and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase.[1][2][12]

The activity of FPGS varies among different cancer cell lines and can be a critical determinant of MTX sensitivity.[1][9]

Hydrolysis by Gamma-Glutamyl Hydrolase (GGH)

The process of polyglutamylation is reversible. Gamma-glutamyl hydrolase (GGH), a lysosomal enzyme, removes the glutamate residues from MTX-PGs, converting them back to the monoglutamated form.[2][9] This deconjugation facilitates the efflux of MTX from the cell, thereby reducing its cytotoxic effect. The balance between FPGS and GGH activity is a key regulator of intracellular MTX-PG levels and, consequently, cellular response to the drug.[9]

Diagram: Intracellular Metabolism of Methotrexate

Caption: The balance between FPGS and GGH determines MTX retention.

Mechanisms of Resistance to Methotrexate

Resistance to MTX, both intrinsic and acquired, is a significant clinical challenge. Many of the mechanisms of resistance directly involve alterations in the cellular uptake and metabolism of the drug.

| Mechanism of Resistance | Molecular Basis | Consequence |

| Impaired Uptake | Decreased expression or mutation of RFC (SLC19A1).[4][11][13] | Reduced intracellular concentration of MTX. |

| Increased Efflux | Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCB1, ABCG2).[4][11] | Enhanced removal of MTX from the cell. |

| Defective Polyglutamylation | Decreased activity of FPGS.[1][4][11] | Poor retention of MTX and reduced inhibitory activity. |

| Increased Hydrolysis | Increased activity of GGH. | Accelerated conversion of MTX-PGs to MTX, promoting efflux. |

| Altered DHFR | Amplification of the DHFR gene or mutations that reduce MTX binding affinity.[11] | Increased levels of the target enzyme or reduced drug efficacy. |

Experimental Protocols for Studying MTX Uptake and Metabolism

Accurate and reproducible methods are essential for investigating the cellular pharmacology of MTX. The following section provides detailed protocols for key experiments.

Cell Culture and Maintenance

-

Cell Lines: Select cancer cell lines relevant to the research question (e.g., MCF-7 for breast cancer, CCRF-CEM for leukemia).

-

Culture Medium: Use the recommended medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Incubation Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells regularly to maintain them in the exponential growth phase.

Methotrexate Uptake Assay

This protocol is designed to measure the rate of MTX transport into cancer cells.

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Pre-incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and pre-incubate at 37°C for 15-30 minutes.

-

Initiate Uptake: Add the transport buffer containing a known concentration of radiolabeled MTX (e.g., [3H]MTX). For initial rate measurements, use short time points (e.g., 2, 5, 10 minutes).[4]

-

Terminate Uptake: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular [3H]MTX.[4]

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Assay: Determine the protein concentration of a parallel set of wells to normalize the uptake data (e.g., pmol MTX/mg protein).

-

Data Analysis: Plot the uptake (normalized to protein concentration) against time. The initial linear portion of the curve represents the initial rate of uptake.

Analysis of Methotrexate and its Polyglutamates by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying MTX and its polyglutamate derivatives.[14][15][16]

-

Cell Harvesting and Extraction:

-

Treat cells with the desired concentration of MTX for a specified duration.

-

Wash the cells with ice-cold PBS and harvest by scraping or trypsinization.

-

Pellet the cells by centrifugation and resuspend in a small volume of water.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Precipitate proteins with an equal volume of cold 10% trichloroacetic acid (TCA).

-

Centrifuge to pellet the protein precipitate and collect the supernatant containing MTX and MTX-PGs.

-

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase column.[15]

-

Mobile Phase: A common mobile phase consists of a phosphate or acetate buffer with an organic modifier like acetonitrile or methanol.[15][17][18] A gradient elution is typically used to separate the different polyglutamate forms.

-

Detection: Monitor the eluent using a UV detector at a wavelength of approximately 307-313 nm.[15][17][18]

-

Quantification: Prepare a standard curve with known concentrations of MTX and, if available, MTX-PG standards. The peak area in the chromatogram is proportional to the concentration of each analyte.

-

Diagram: Experimental Workflow for MTX Analysis

Caption: Workflow for quantifying intracellular MTX and its metabolites.

Conclusion and Future Perspectives

The cellular uptake and metabolism of this compound are intricate processes that are fundamental to its anticancer activity. A thorough understanding of the transporters and enzymes involved provides a rational basis for predicting drug response and designing strategies to overcome resistance. The development of advanced analytical techniques, such as LC-MS/MS, offers even greater sensitivity and specificity for the quantification of MTX and its metabolites, enabling more precise pharmacokinetic and pharmacodynamic studies.[19][20][21][22][23] Future research will likely focus on the development of novel antifolates that can bypass common resistance mechanisms, as well as the identification of predictive biomarkers to guide the personalized use of MTX in cancer therapy.

References

-

Comparison of a new high-performance liquid chromatography method with fluorescence polarization immunoassay for analysis of methotrexate. PubMed. Available at: [Link]

-

Rapid, Simple and Low-Cost Reverse-Phase High-Performance Liquid Chromatography Tool for Estimation of Methotrexate. ResearchGate. Available at: [Link]

-

HPLC Method of Determination of Methotrexate in Human Serum. ResearchGate. Available at: [Link]

-

High-Performance Liquid Chromatography Determination of Methotrexate in Plasma. Brieflands. Available at: [Link]

-

Analysis of Methotrexate and its Polyglutamate Metabolites in Plasma by LC-MS/MS. Shimadzu. Available at: [Link]

-

Measuring methotrexate polyglutamates in red blood cells: A new LC-MS/MS-based method. ResearchGate. Available at: [Link]

-

Resistance Mechanisms to Methotrexate in Tumors. ResearchGate. Available at: [Link]

-

Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. PubMed Central. Available at: [Link]

-

Determination of methotrexate and its major metabolite 7-hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]

-

A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Royal Society of Chemistry. Available at: [Link]

-

Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. SciSpace. Available at: [Link]

-

Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. PubMed Central. Available at: [Link]

-

Measuring methotrexate polyglutamates. PubMed. Available at: [Link]

-

Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells. ASH Publications. Available at: [Link]

-

7 Insights into Methotrexate Administration, Drug Resistance & Toxicity. The Rheumatologist. Available at: [Link]

-

Mechanisms of Methotrexate Resistance in Osteosarcoma. AACR Journals. Available at: [Link]

-

Methotrexate (MTX) Polyglutamate Testing to Measure Response to Methotrexate Therapy. BCBSM. Available at: [Link]

-

Transport of Methotrexate (MTX) and Folates by Multidrug Resistance Protein (MRP) 3 and MRP1. AACR Journals. Available at: [Link]

-

Mechanism of action of methotrexate. ResearchGate. Available at: [Link]

-

Measurement of erythrocyte methotrexate polyglutamate levels: ready for clinical use in rheumatoid arthritis?. PubMed. Available at: [Link]

-

Methotrexate recognition by the human reduced folate carrier SLC19A1. PubMed Central. Available at: [Link]

-

Internalization of Methotrexate Conjugates by Folate Receptor-α. PubMed. Available at: [Link]

-

AVISE MTX - Methotrexate Polyglutamates Test. AVISE Tests. Available at: [Link]

-

Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery. MDPI. Available at: [Link]

-

Involvement of Multiple Transporters-mediated Transports in Mizoribine and Methotrexate Pharmacokinetics. PubMed Central. Available at: [Link]

-

Toward a better understanding of methotrexate. Wiley Online Library. Available at: [Link]

-

A meta-analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis. PubMed Central. Available at: [Link]

-

Methotrexate Provokes Disparate Folate Metabolism Gene Expression and Alternative Splicing in Ex Vivo Monocytes and GM-CSF- and M-CSF-Polarized Macrophages. PubMed. Available at: [Link]

-

Polyglutamylation of the dihydrofolate reductase inhibitor gamma-methylene-10-deazaaminopterin is not essential for antitumor activity. PubMed. Available at: [Link]

-

Enhanced polyglutamylation of aminopterin relative to methotrexate in the Ehrlich ascites tumor cell in vitro. PubMed. Available at: [Link]

-

Biochemical and biological studies on 2-desamino-2-methylaminopterin, an antifolate the polyglutamates of which are more potent than the monoglutamate against three key enzymes of folate metabolism. PubMed. Available at: [Link]

-

The in vitro assessment of methotrexate uptake study carried out using various ligand anchored formulations on MCF-7 cells. ResearchGate. Available at: [Link]

-

In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment. PubMed. Available at: [Link]

-

Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. ClinPGx. Available at: [Link]

-

Synthesis, Retention, and Biological Activity of Methotrexate Polyglutamates in Cultured Human Breast Cancer Cells. JCI. Available at: [Link]

-

Fabrication of methotrexate-loaded gold nanoconjugates and its enhanced anticancer activity in breast cancer. PubMed Central. Available at: [Link]

-

Role of methotrexate polyglutamylation and cellular energy metabolism in inhibition of methotrexate binding to dihydrofolate reductase by 5-formyltetrahydrofolate in Ehrlich ascites tumor cells in vitro. PubMed. Available at: [Link]

-

Effect of Amethopterin on Cells of Experimental Tumors. PubMed. Available at: [Link]

-

Cancer metabolism and oxidative stress: Insights into carcinogenesis and chemotherapy via the non-dihydrofolate reductase effects of methotrexate. PubMed Central. Available at: [Link]

-

The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. PubMed Central. Available at: [Link]

-

Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. PubMed. Available at: [Link]

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of Multiple Transporters-mediated Transports in Mizoribine and Methotrexate Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Internalization of Methotrexate Conjugates by Folate Receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery [mdpi.com]

- 9. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A meta‐analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. exagen.com [exagen.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Comparison of a new high-performance liquid chromatography method with fluorescence polarization immunoassay for analysis of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. archives.ijper.org [archives.ijper.org]

- 16. Measuring methotrexate polyglutamates [pubmed.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. brieflands.com [brieflands.com]

- 19. obrnutafaza.hr [obrnutafaza.hr]

- 20. researchgate.net [researchgate.net]

- 21. Determination of methotrexate and its major metabolite 7‐hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

D-Amethopterin as a Competitive Inhibitor of Dihydrofolate Reductase: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of Amethopterin, commercially known as Methotrexate, as a potent competitive inhibitor of dihydrofolate reductase (DHFR). We will delve into the critical role of the DHFR enzyme in cellular metabolism, the precise molecular mechanism of competitive inhibition by Methotrexate, and the downstream consequences of this interaction. This document is structured to provide not only foundational knowledge but also actionable, field-proven experimental protocols for the kinetic characterization of this inhibition. We will cover detailed methodologies for determining key inhibitory constants such as IC₅₀ and Kᵢ, principles of data analysis including Lineweaver-Burk plots, and a discussion on the clinical significance and mechanisms of resistance. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of antifolate therapeutics and enzyme kinetics.

A Note on Nomenclature: D-Amethopterin vs. Methotrexate

The term "Amethopterin" was the original name for the compound now universally known as Methotrexate.[1][2] Methotrexate is a chiral molecule, and the biologically active form that acts as a DHFR inhibitor is the L-isomer, or L-Amethopterin. The "D-" prefix in the topic refers to the dextrorotatory isomer. Throughout this guide, we will focus on the pharmacologically active L-isomer, referred to by its common name, Methotrexate, which is the basis of its clinical use and scientific study.

The Central Target: Dihydrofolate Reductase (DHFR)

Function and Catalytic Mechanism

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in cellular metabolism.[3] Its primary function is to catalyze the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a hydride donor.[4][5] This reaction is critical for regenerating the pool of THF cofactors within the cell.

The catalytic cycle involves the binding of both DHF and NADPH to the enzyme's active site. A hydride ion is then transferred from NADPH to the C6 position of the pteridine ring of DHF, followed by protonation at the N5 position, resulting in the formation of THF and NADP+.[4][6] The flexibility of loops near the active site, such as the Met20 loop, is crucial for substrate binding and product release, ensuring efficient catalysis.[7]

Caption: The central role of DHFR in regenerating THF from DHF.

Role in Cellular Proliferation

Tetrahydrofolate and its derivatives are vital one-carbon donors required for the de novo synthesis of purines (adenine, guanine) and, most critically, thymidylate (dTMP), a necessary precursor for DNA synthesis and repair.[5][8] By maintaining the cellular supply of THF, DHFR directly supports DNA replication and cell division.[9] Inhibition of DHFR leads to a depletion of THF, which halts the synthesis of these essential building blocks, thereby arresting the cell cycle and preventing proliferation.[5][8] This makes DHFR a prime target for therapeutic intervention, particularly in rapidly dividing cells like those found in cancer.[4][10]

The Inhibitor: Methotrexate's Mechanism of Action

A Structural Analog with Superior Affinity

Methotrexate is a structural analog of dihydrofolate.[11] This structural mimicry allows it to bind to the same active site on the DHFR enzyme for which the natural substrate, DHF, competes.[12] However, the binding of Methotrexate is far more potent. It exhibits an approximately 1000-fold greater affinity for DHFR than DHF, effectively acting as a slow, tight-binding competitive inhibitor.[7][11] This high-affinity binding is due to additional hydrogen bonds and favorable interactions within the active site that are not formed by DHF.[7]

Competitive Inhibition Kinetics

As a competitive inhibitor, Methotrexate binds reversibly to the enzyme's active site, preventing the substrate from binding. The key characteristics of this inhibition model are:

-

Competition for the Active Site: The inhibitor and substrate cannot bind to the enzyme simultaneously.

-

Effect on Vmax: The maximum reaction velocity (Vmax) is unaffected. If the substrate concentration is increased to sufficiently high levels, it can outcompete the inhibitor, and the reaction can still reach its normal Vmax.[13]

-

Effect on Km: The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, is increased. In the presence of a competitive inhibitor, a higher concentration of substrate is required to achieve the same reaction rate, thus the "apparent Km" (Km,app) is higher than the true Km.[14]

Caption: Competitive inhibition of DHFR by Methotrexate (MTX).

Experimental Characterization of DHFR Inhibition

The validation and quantification of an inhibitor's potency are critical in drug development. This section provides a self-validating workflow to determine the kinetic parameters of DHFR inhibition by Methotrexate. The core principle is a spectrophotometric assay that monitors the decrease in NADPH concentration by measuring the change in absorbance at 340 nm.[15]

Workflow for Kinetic Analysis

Caption: Workflow for determining DHFR inhibition constants.

Detailed Experimental Protocol: DHFR Enzyme Activity Assay

This protocol is a synthesized methodology based on standard practices and commercially available kits.[15][16]

A. Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM Potassium Phosphate buffer, pH 6.5 at 25°C.[17] Keep at room temperature.

-

NADPH Stock (10 mM): Reconstitute lyophilized NADPH in Assay Buffer. Aliquot and store at -20°C. Prepare fresh working dilutions (e.g., 0.11 mM) in Assay Buffer on the day of the experiment.[17]

-

DHF Substrate Stock (10 mM): Dissolve Dihydrofolic acid powder in Assay Buffer. This may require gentle warming or the addition of a minimal amount of 1M KOH to facilitate dissolution.[17] Aliquot and store at -80°C, protected from light.[15] Causality: DHF is light-sensitive and unstable at room temperature; immediate use or frozen storage is critical for reproducible results.

-

DHFR Enzyme Stock: Dilute purified DHFR enzyme to a working concentration (e.g., 0.1-0.25 units/mL) in cold Assay Buffer containing 0.1% BSA.[17] Always keep the enzyme solution on ice. Causality: Low temperatures are essential to maintain the enzyme's structural integrity and catalytic activity.

-

Inhibitor (Methotrexate) Stock: Prepare a high-concentration stock (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or buffered saline) and create serial dilutions to cover a wide concentration range for testing.

B. Assay Procedure (96-well plate format):

-

Setup: Design a plate map including wells for blank (no enzyme), control (no inhibitor), and various inhibitor concentrations.

-

Reaction Mixture: In each well, add the following in order:

-

Assay Buffer to bring the final volume to 200 µL.

-

Sample/Inhibitor: Add the desired volume of Methotrexate dilution or vehicle control.

-

NADPH working solution (e.g., to a final concentration of 100 µM).

-

DHFR enzyme working solution.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 5-10 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring the measurement reflects the inhibited state.

-

Initiate Reaction: Add the DHF substrate to all wells to initiate the reaction (e.g., to a final concentration of 72 µM).[17]

-

Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[15][16]

C. Self-Validation and Controls:

-

Blank Control: A reaction mix without the DHFR enzyme should show no significant change in A340, confirming that the observed activity is enzyme-dependent.

-

Positive Control: A reaction with enzyme but no inhibitor establishes the baseline Vmax for the given substrate concentration.

-

Linear Range: Ensure the rate calculation (ΔA340/min) is derived from the initial, linear portion of the kinetic curve.

Data Analysis and Interpretation

Determination of IC₅₀

The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

-

Calculate the initial reaction rate (velocity) for each inhibitor concentration from the linear slope of the kinetic read.

-

Normalize the data by setting the uninhibited control rate to 100% activity.

-

Plot the % activity versus the log of the inhibitor concentration.

-

Fit the data using a sigmoidal dose-response (variable slope) non-linear regression to determine the IC₅₀ value.

Determination of Kᵢ using the Lineweaver-Burk Plot

The inhibition constant (Kᵢ) is a true measure of an inhibitor's potency, independent of substrate concentration.[18]

-

Perform the DHFR assay using a matrix of conditions, varying the substrate (DHF) concentration across a range (e.g., 0.5x to 10x Km) at several fixed inhibitor concentrations (including zero).

-

Calculate the initial velocity (V) for each condition.

-

Calculate the reciprocal values for velocity (1/V) and substrate concentration (1/[S]).

-

Plot 1/V (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk or double-reciprocal plot.[13]

-

Interpretation: For a competitive inhibitor, the resulting plot will show a series of lines that intersect at the same point on the y-axis.[14][19]

Caption: Lineweaver-Burk plot for a competitive inhibitor.

Calculating Kᵢ

Kᵢ can be calculated from the apparent Km (Km,app) derived from the Lineweaver-Burk plot at a known inhibitor concentration [I] using the following relationship for competitive inhibition:

Km,app = Km (1 + [I] / Kᵢ)

Alternatively, Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which is valid for competitive inhibitors under specific assay conditions:[20]

Kᵢ = IC₅₀ / (1 + [S] / Km)

Where [S] is the substrate concentration used in the IC₅₀ experiment and Km is the Michaelis constant for the substrate.

| Parameter | Description | Typical Value for Methotrexate |

| IC₅₀ | Inhibitor concentration causing 50% activity reduction. | Nanomolar (nM) range, e.g., ~0.12 µM[21] |

| Kᵢ | Inhibition constant; a measure of binding affinity. | Picomolar (pM) to low nM range, e.g., 3.4 pM[22] |

| Kₘ (for DHF) | Substrate concentration at ½ Vmax. | Micromolar (µM) range. |

| Vmax | Maximum reaction rate under saturating substrate. | Dependent on enzyme concentration. |

| Km,app | Apparent Kₘ in the presence of an inhibitor. | Increases with inhibitor concentration. |

Clinical Significance and Resistance

Therapeutic Applications

The potent antiproliferative effect of Methotrexate has made it a cornerstone drug in several therapeutic areas:

-

Oncology: Used in high doses to treat various cancers, including acute lymphoblastic leukemia, breast cancer, and lymphomas, by targeting rapidly dividing malignant cells.[4][23]

-

Autoimmune Diseases: In low doses, it is a first-line treatment for rheumatoid arthritis and psoriasis, where its mechanism also involves anti-inflammatory effects through adenosine release.[11][23]

Mechanisms of Resistance

The clinical efficacy of Methotrexate can be limited by the development of drug resistance. Understanding these mechanisms is crucial for drug development professionals seeking to design next-generation inhibitors.[24]

-

Target Modification/Overexpression: Amplification of the DHFR gene leads to overexpression of the enzyme, requiring higher drug concentrations to achieve an inhibitory effect.[25][26][27] Mutations in the DHFR active site can also decrease the binding affinity of Methotrexate.[28]

-

Impaired Drug Transport: Reduced expression or function of the primary drug importer, the reduced folate carrier (RFC), leads to lower intracellular drug concentrations.[26][29]

-

Decreased Drug Retention: Methotrexate is retained inside cells via polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). Decreased FPGS activity results in poor drug retention and subsequent efflux from the cell.[25][27]

Conclusion

Methotrexate's action as a competitive inhibitor of dihydrofolate reductase is a classic and powerful example of targeted enzyme inhibition. Its high affinity for the DHFR active site effectively disrupts the folate metabolic pathway, leading to the cessation of DNA synthesis and cell proliferation. A thorough understanding of its kinetic profile, achieved through rigorous experimental design and precise data analysis as outlined in this guide, is fundamental for both basic research and the development of novel antifolate therapies. By mastering these technical principles, researchers can better characterize inhibitor potency, elucidate mechanisms of action, and address the ongoing challenge of clinical drug resistance.

References

- Resistance Mechanisms to Methotrex

- Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. (n.d.). PubMed.

- Lineweaver–Burk plot. (n.d.). Wikipedia.

- What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?. (2025).

- Mechanisms of Methotrexate Resistance in Osteosarcoma. (1999). AACR Journals.

- DHFR Inhibitors. (n.d.). Santa Cruz Biotechnology.

- Technical Support Center: Methotrexate (MTX) Resistance Mechanisms. (2025). BenchChem.

- Mechanisms of methotrexate resistance in osteosarcoma. (n.d.). PubMed.

- Major mechanism contributing MTX resistance in cancer cells. (n.d.).

- Lineweaver–Burk Plot. (2022). Microbe Notes.

- Dihydrofol

- Dihydrofolate Reductase Activity Kit (Colorimetric). (n.d.). Assay Genie.

- Methotrex

- Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. (n.d.). PubMed Central (PMC) - NIH.

- What are DHFR inhibitors and how do they work?. (2024).

- Regulation of human dihydrofolate reductase activity and expression. (n.d.). PubMed - NIH.

- Dihydrofolate Reductase Assay Kit (CS0340). (n.d.). Sigma-Aldrich.

- Enzymatic Assay of DIHYDROFOLATE REDUCTASE (EC 1.5.1.3). (n.d.). Sigma-Aldrich.

- Dihydrofolate Reductase Assay Kit (Colorimetric). (2025). Abcam.

- Lineweaver Burk Plots – MC

- Direct experimental evidence for competitive inhibition of dihydrofolate reductase by methotrex

- Dihydrofol

- Dihydrofolate reductase inhibitor. (n.d.). Wikipedia.

- Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrex

- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl

- DHFR inhibitor: Significance and symbolism. (2025). Wisdomlib.

- DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (2023). PubMed.

- Computing Ki for a Competitive Enzyme Inhibitor. (n.d.). GraphPad.

- Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofol

- IC50 values of methotrexate and pyrimethamine in DHFR enzymatic assay. (n.d.).

- Enzyme Inhibitor Terms and Calcul

- Methotrexate (Amethopterin)

- Methotrex

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methotrexate - Proteopedia, life in 3D [proteopedia.org]

- 3. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 5. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Methotrexate - Proteopedia, life in 3D [proteopedia.org]

- 12. scbt.com [scbt.com]

- 13. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 14. medschoolcoach.com [medschoolcoach.com]

- 15. assaygenie.com [assaygenie.com]

- 16. content.abcam.com [content.abcam.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. cdn.graphpad.com [cdn.graphpad.com]

- 19. microbenotes.com [microbenotes.com]

- 20. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. DHFR inhibitor: Significance and symbolism [wisdomlib.org]

- 25. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Mechanisms of methotrexate resistance in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking the Interactome: A Technical Guide to Identifying Novel Protein Targets of D-Amethopterin Derivatives

Foreword: Beyond Dihydrofolate Reductase